molecular formula C5H8FN3O2S B2550700 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride CAS No. 2293269-07-3

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B2550700
CAS No.: 2293269-07-3
M. Wt: 193.2
InChI Key: UTOPTNLVYVRDGX-UHFFFAOYSA-N
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Description

It belongs to the class of triazole derivatives, which are known for their versatile chemical characteristics and possible biological uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 1,2,4-triazole derivatives with sulfonyl fluoride reagents under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride . The reactions are typically carried out in solvents like dimethyl sulfoxide or chloroform under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while cycloaddition can produce complex heterocyclic compounds .

Scientific Research Applications

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity . The triazole ring can also interact with various biological pathways, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms.

    Sulfonyl Fluoride Compounds: These compounds contain the sulfonyl fluoride group but may have different core structures.

Uniqueness

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride is unique due to the combination of the triazole ring and the sulfonyl fluoride group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3O2S/c1-4(2)9-5(7-3-8-9)12(6,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOPTNLVYVRDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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